N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-13(6-12-2-1-5-19-12)15-10-7-14-16(8-10)11-3-4-18-9-11/h1-2,5,7-8,11H,3-4,6,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRMDSQJNLQZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxirane is reacted with the pyrazole derivative.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene boronic acid or thiophene halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Based Analogues
*Calculated based on structural formula.
Key Observations :
- Substituent Impact: The oxolane group in the target compound likely improves solubility compared to nitro-phenyl or pyridinyl substituents in analogs . Thiophene is a common moiety in antimicrobial and anticancer agents; its conjugation with acetamide may enhance binding to targets like acetylcholinesterase or bacterial enzymes .
Key Findings :
- The target compound’s thiophene-acetamide group is structurally analogous to chalcone derivatives in , which exhibit anticancer activity via tubulin inhibition. However, the absence of a nitro group (present in ) may reduce cytotoxicity .
- Spirocyclic derivatives () show superior potency (sub-µM IC50) compared to simpler pyrazole-thiophene systems, suggesting that complex architectures enhance target affinity .
Biological Activity
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining an oxolane ring, a pyrazole moiety, and a thiophene group, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.32 g/mol. The structural components are as follows:
| Component | Structure/Description |
|---|---|
| Oxolane | A five-membered cyclic ether |
| Pyrazole | A five-membered ring containing two nitrogen atoms |
| Thiophene | A five-membered ring containing sulfur |
The biological activity of this compound is thought to involve interaction with specific biological targets, including enzymes and receptors. The precise mechanism remains to be fully elucidated, but it likely involves modulation of signaling pathways relevant to various physiological processes.
Biological Activities
Research has indicated that compounds with similar structures exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory process.
- Antimicrobial Properties : Some studies suggest that thiophene-containing compounds exhibit antimicrobial activity against various pathogens.
- Anticancer Activity : Certain pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Case Studies and Research Findings
Recent studies have investigated the biological activities of pyrazole derivatives, including those structurally related to this compound:
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of various pyrazole compounds, showing that derivatives similar to this compound effectively reduced edema in animal models by inhibiting pro-inflammatory cytokines .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of thiophene-based compounds. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
Study 3: Anticancer Activity
A recent publication highlighted the cytotoxic effects of specific pyrazole derivatives on human cancer cell lines, noting that compounds with similar frameworks could induce apoptosis and inhibit cell proliferation .
Comparative Analysis
To better understand the unique biological profile of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-acetophenone | Similar pyrazole structure | Moderate anti-inflammatory effects |
| 5-Methylpyrazole | Simple pyrazole without oxolane or thiophene | Antimicrobial and antifungal properties |
| Thiophene-based analogs | Contains thiophene but lacks oxolane | Stronger antimicrobial activity |
Q & A
Basic: What are the standard synthetic routes for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-2-yl)acetamide, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
Amide Coupling: Reacting a pyrazole-4-amine derivative (e.g., 1-(oxolan-3-yl)-1H-pyrazol-4-amine) with a thiophene-substituted acetic acid derivative via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Cyclization: Formation of the oxolane (tetrahydrofuran) ring through acid-catalyzed cyclization of diols or epoxide intermediates .
Critical Conditions:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts: Piperidine or triethylamine for base-mediated steps .
- Temperature Control: Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Monitoring: Thin-layer chromatography (TLC) and HPLC ensure intermediate purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer:
Key techniques include:
NMR Spectroscopy:
- ¹H NMR: Signals at δ 7.2–7.5 ppm (thiophene protons), δ 6.8–7.1 ppm (pyrazole C-H), and δ 3.5–4.0 ppm (oxolane protons) .
- ¹³C NMR: Peaks at ~170 ppm (amide C=O) and 120–140 ppm (aromatic carbons) .
IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide I band) and ~3300 cm⁻¹ (N-H) .
Mass Spectrometry (MS): Molecular ion [M+H]⁺ matching the exact mass (e.g., m/z 319.1 for C₁₄H₁₅N₃O₂S) .
X-ray Crystallography: Resolves hydrogen-bonding patterns (e.g., N-H⋯O interactions in the oxolane moiety) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., anti-inflammatory vs. inconsistent IC₅₀ values) may arise from:
Assay Variability: Differences in cell lines (e.g., RAW264.7 vs. THP-1) or incubation times .
Purity Issues: Byproducts (e.g., unreacted thiophene intermediates) can skew results. Mitigate via HPLC purification (>98% purity) .
Structural Analogues: Subtle changes (e.g., oxolane vs. tetrahydropyran) alter lipophilicity and target binding .
Computational Validation: Molecular docking studies (e.g., AutoDock Vina) reconcile bioactivity by predicting binding affinities to targets like COX-2 .
Advanced: What computational methods aid in predicting the reactivity or structure-activity relationships (SAR) of this acetamide derivative?
Methodological Answer:
Quantum Chemical Calculations:
- DFT Studies: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Reaction Path Search: Identify transition states for key steps (e.g., amide bond formation) using Gaussian or ORCA .
SAR Modeling:
- 3D-QSAR: CoMFA/CoMSIA models correlate substituent effects (e.g., oxolane size) with bioactivity .
- Molecular Dynamics (MD): Simulate binding to receptors (e.g., kinase domains) to assess stability of ligand-protein interactions .
Basic: What are the common impurities or byproducts observed during synthesis, and how are they mitigated?
Methodological Answer:
Common Impurities:
Unreacted Amine Intermediate: Detected via TLC (Rf ~0.3 in ethyl acetate/hexane). Remove by column chromatography .
Oxidation Byproducts: Thiophene sulfoxides form under aerobic conditions. Use inert atmosphere (N₂/Ar) .
Dimerization: Pyrazole-pyrazole coupling at high temperatures. Optimize reaction time (<6 hours) .
Mitigation Strategies:
- Purification: Gradient elution (5→50% EtOAc in hexane) on silica gel .
- Analytical Controls: LC-MS to confirm molecular weight pre- and post-purification .
Advanced: How does the oxolane moiety influence the compound’s physicochemical properties and target interactions?
Methodological Answer:
Physicochemical Effects:
- Solubility: Oxolane’s ether oxygen enhances water solubility via H-bonding (logP reduction by ~0.5 units) .
- Metabolic Stability: Resistance to CYP450 oxidation due to steric shielding of the pyrazole ring .
Target Interactions:
- Hydrogen Bonding: Oxolane’s oxygen acts as an H-bond acceptor, stabilizing interactions with kinase ATP-binding pockets .
- Conformational Rigidity: Restricts rotational freedom, improving binding specificity to G-protein-coupled receptors (GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
